3-Formylrifamycin SB O-(2,4-dichlorobenzyl)oxime
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Overview
Description
3-Formylrifamycin SB O-(2,4-dichlorobenzyl)oxime is a derivative of rifamycin, a class of antibiotics known for their potent activity against a variety of bacterial infections. This compound is particularly notable for its structural modifications, which enhance its pharmacological properties and broaden its spectrum of activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SB O-(2,4-dichlorobenzyl)oxime typically involves the modification of the rifamycin backbone. The process begins with the formation of 3-Formylrifamycin SV, which is then subjected to oximation with O-(2,4-dichlorobenzyl)hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 25-30°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The reaction conditions are carefully monitored and optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-Formylrifamycin SB O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-Carboxyrifamycin SB O
Properties
CAS No. |
41970-84-7 |
---|---|
Molecular Formula |
C45H52Cl2N2O13 |
Molecular Weight |
899.8 g/mol |
IUPAC Name |
[(9E,19E,21E)-26-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C45H52Cl2N2O13/c1-20-11-10-12-21(2)44(57)49-35-29(18-48-60-19-27-13-14-28(46)17-30(27)47)39(54)32-33(40(35)55)38(53)25(6)42-34(32)43(56)45(8,62-42)59-16-15-31(58-9)22(3)41(61-26(7)50)24(5)37(52)23(4)36(20)51/h10-18,20,22-24,31,36-37,41,51-55H,19H2,1-9H3,(H,49,57)/b11-10+,16-15+,21-12+,48-18+ |
InChI Key |
HHDQKHDVAIVVHN-RLUKWPAWSA-N |
Isomeric SMILES |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCC5=C(C=C(C=C5)Cl)Cl)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCC5=C(C=C(C=C5)Cl)Cl)C |
Origin of Product |
United States |
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